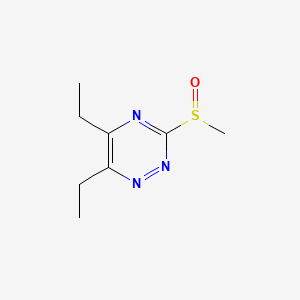
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine is a versatile chemical compound with a molecular formula of C8H13N3OS and a molecular weight of 199.2733 . This compound is known for its unique properties, which enable its application in various scientific research fields, including medicine, agriculture, and environmental sciences.
Vorbereitungsmethoden
The synthesis of 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine involves specific synthetic routes and reaction conditions. One common method involves the reaction of 5,6-diethyl-1,2,4-triazine with methanesulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as column chromatography .
Analyse Chemischer Reaktionen
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can yield the corresponding sulfone derivative .
Wissenschaftliche Forschungsanwendungen
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as an antimicrobial agent. In medicine, it is investigated for its potential therapeutic effects, including its use as an anti-inflammatory agent. Additionally, in the industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Wirkmechanismus
The mechanism of action of 5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to a decrease in the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes involved in the inflammatory response.
Vergleich Mit ähnlichen Verbindungen
5,6-Diethyl-3-methanesulfinyl-1,2,4-triazine can be compared with similar compounds such as 5,6-diethyl-3-(methylsulfanyl)-1,2,4-triazine. While both compounds share a similar core structure, the presence of the methanesulfinyl group in this compound imparts unique properties that differentiate it from its analogs. For example, the methanesulfinyl group can enhance the compound’s solubility and reactivity, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C8H13N3OS |
|---|---|
Molekulargewicht |
199.28 g/mol |
IUPAC-Name |
5,6-diethyl-3-methylsulfinyl-1,2,4-triazine |
InChI |
InChI=1S/C8H13N3OS/c1-4-6-7(5-2)10-11-8(9-6)13(3)12/h4-5H2,1-3H3 |
InChI-Schlüssel |
NVXQITFVAHJSHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=NC(=N1)S(=O)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



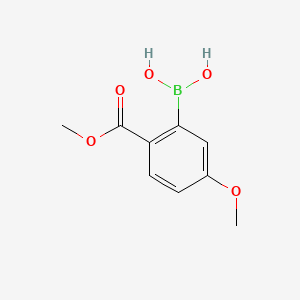
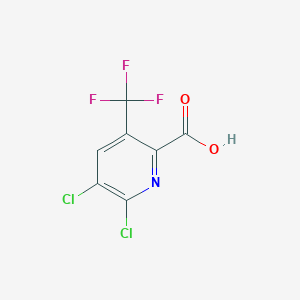
![6-chloro-1H,2H,3H-pyrazolo[4,3-c]pyridazin-3-one](/img/structure/B13475898.png)



![4-chloro-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13475933.png)
![Benzyl 1-(hydroxymethyl)-5-(2-methylphenyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13475936.png)
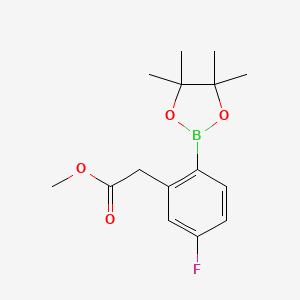
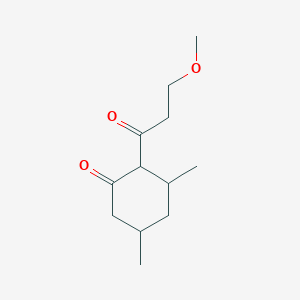
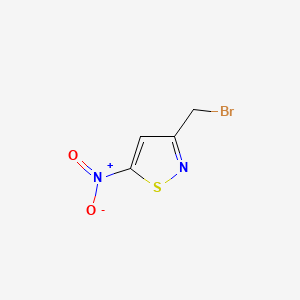
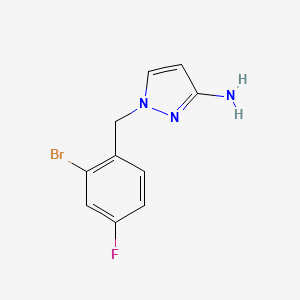
![benzyl N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13475967.png)
